2-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1H-indole
CAS No.:
Cat. No.: VC10984293
Molecular Formula: C20H21N3O4S
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O4S |
|---|---|
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 1H-indol-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H21N3O4S/c1-27-16-6-8-17(9-7-16)28(25,26)23-12-10-22(11-13-23)20(24)19-14-15-4-2-3-5-18(15)21-19/h2-9,14,21H,10-13H2,1H3 |
| Standard InChI Key | GXLXFIVZDWPMLE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Introduction
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including the formation of the piperazine and indole rings and the introduction of the methoxybenzenesulfonyl group. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.
Potential Biological Activity
Compounds with similar structures often exhibit biological activities such as antimicrobial, anticancer, or neurological effects. The presence of an indole ring, for example, is common in compounds with neurological activity, while piperazine rings are found in drugs with various therapeutic targets.
Research Findings and Data
Given the lack of specific data on 2-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1H-indole, we can look at related compounds for insights:
Future Directions
-
Synthesis Optimization: Developing efficient synthesis methods to produce this compound in high yield and purity.
-
Biological Screening: Evaluating its activity against various biological targets to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance or modify its biological activity.
Given the complexity and potential of this compound, further investigation is warranted to explore its full range of properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume